5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple ring systems and functional groups, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 5-(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves several steps One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core This can be achieved through the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or other reduced forms .
Scientific Research Applications
5-(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has shown potential in various scientific research applications. In medicinal chemistry, it has been investigated for its activity as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs). These kinases are involved in cell proliferation and differentiation, making them important targets for cancer therapy. Additionally, this compound has been studied for its potential use in treating neurological disorders due to its interaction with specific molecular targets in the brain .
Mechanism of Action
The mechanism of action of 5-(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as TRKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the reduction of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-b]pyridine derivatives, 5-(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of functional groups and its specific activity as a TRK inhibitor. Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents, such as 5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and 5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
Properties
Molecular Formula |
C23H24N6S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridin-4-yl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H24N6S/c1-28-22-19(20(27-28)16-9-10-16)17(13-18(24-22)15-7-8-15)21-25-26-23(30)29(21)12-11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12H2,1H3,(H,26,30) |
InChI Key |
QEAJPTNYIMBQFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C4=NNC(=S)N4CCC5=CC=CC=C5)C(=N1)C6CC6 |
Origin of Product |
United States |
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